molecular formula C20H24ClN5O2 B14096148 9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14096148
M. Wt: 401.9 g/mol
InChI Key: NATCSIQYSZPHAB-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purino[7,8-a]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pentyl chain

Preparation Methods

The synthesis of 9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other purino[7,8-a]pyrimidine derivatives, such as:

9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C20H24ClN5O2/c1-3-4-5-11-26-18(27)16-17(23(2)20(26)28)22-19-24(12-6-13-25(16)19)15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI Key

NATCSIQYSZPHAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C

Origin of Product

United States

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